- Arenes to anilines and aryl ethers by sequential iridium-catalyzed borylation and copper-catalyzed coupling, Organic Letters, 2007, 9(5), 761-764

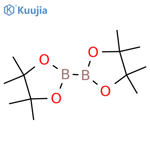

Cas no 929626-17-5 (Methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate)

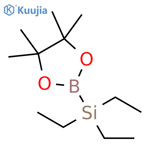

929626-17-5 structure

Produktname:Methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

CAS-Nr.:929626-17-5

MF:C15H21BO4

MW:276.135844945908

MDL:MFCD11858366

CID:839825

PubChem ID:16063150

Methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- Methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

- 3-Methyl-5-methoxycarbonylphenylboronic acid, pinacol ester

- Benzoic acid, 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, methyl ester

- Benzoic acid, 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, methyl ester

- 3-Methyl-5-methoxycarbonylphenylboronic acid pinacol ester

- 3-Methoxycarbonyl-5-methylphenylboronic acid pinacol ester

- SY334655

- Z2044754882

- AS-3266

- 929626-17-5

- 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-benzoic Acid Methyl Ester

- CS-0175810

- METHYL3-METHYL-5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)BENZOATE

- MFCD11858366

- 3-Methyl-5-methoxycarbonylphenylboronic acid,pinacol ester

- SB40006

- 3-(Methoxycarbonyl)-5-methylphenylboronic Acid Pinacol Ester

- DB-088618

- SCHEMBL7475416

- AKOS016003693

- EN300-363391

- (3-(METHOXYCARBONYL)-5-METHYLPHENYL)BORONIC ACID PINACOL ESTER

- methyl 3-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

- DTXSID30581635

-

- MDL: MFCD11858366

- Inchi: 1S/C15H21BO4/c1-10-7-11(13(17)18-6)9-12(8-10)16-19-14(2,3)15(4,5)20-16/h7-9H,1-6H3

- InChI-Schlüssel: PQEGFCISHQGIJO-UHFFFAOYSA-N

- Lächelt: O=C(C1C=C(C)C=C(B2OC(C)(C)C(C)(C)O2)C=1)OC

Berechnete Eigenschaften

- Genaue Masse: 276.1532893g/mol

- Monoisotopenmasse: 276.1532893g/mol

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 0

- Anzahl der Akzeptoren für Wasserstoffbindungen: 4

- Schwere Atomanzahl: 20

- Anzahl drehbarer Bindungen: 3

- Komplexität: 364

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Topologische Polaroberfläche: 44.8Ų

Methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTFS85-250MG |

methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |

929626-17-5 | 95% | 250MG |

¥ 237.00 | 2023-04-12 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTFS85-25G |

methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |

929626-17-5 | 95% | 25g |

¥ 6,547.00 | 2023-04-12 | |

| TRC | M321185-1g |

Methyl 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |

929626-17-5 | 1g |

$ 195.00 | 2022-06-04 | ||

| Alichem | A019095522-10g |

Methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |

929626-17-5 | 95% | 10g |

$998.00 | 2023-08-31 | |

| Chemenu | CM135957-1g |

methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |

929626-17-5 | 95% | 1g |

$906 | 2022-08-31 | |

| Chemenu | CM135957-25g |

methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |

929626-17-5 | 95% | 25g |

$1133 | 2023-01-09 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 32R0054P-25g |

3-Methoxycarbonyl-5-methylphenylboronic acid pinacol ester |

929626-17-5 | 97% | 25g |

8438.02CNY | 2021-05-07 | |

| eNovation Chemicals LLC | D968053-1g |

3-Methoxycarbonyl-5-methylphenylboronic acid pinacol ester |

929626-17-5 | 95% | 1g |

$150 | 2024-07-28 | |

| abcr | AB273646-1 g |

3-Methyl-5-methoxycarbonylphenylboronic acid, pinacol ester, 97%; . |

929626-17-5 | 97% | 1g |

€189.80 | 2023-04-26 | |

| abcr | AB273646-5 g |

3-Methyl-5-methoxycarbonylphenylboronic acid, pinacol ester, 97%; . |

929626-17-5 | 97% | 5g |

€481.40 | 2023-04-26 |

Methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen

1.1 Reagents: Pinacolborane , 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: Cyclohexane ; 24 h, 80 °C

Referenz

Herstellungsverfahren 2

Reaktionsbedingungen

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; overnight, rt → reflux

Referenz

- Preparation of 3-[(1H-pyrazol-4-yl)oxy]pyrazin-2-amine compounds as HPK1 inhibitor and application, World Intellectual Property Organization, , ,

Herstellungsverfahren 3

Reaktionsbedingungen

1.1 Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium , 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: Hexane ; 24 - 144 h, rt

Referenz

- Formal C-H-Azidation Based Shortcut to Diazido Building Blocks for the Versatile Preparation of Photoaffinity Labeling Probes, European Journal of Organic Chemistry, 2014, 2014(19), 3991-3995

Herstellungsverfahren 4

Reaktionsbedingungen

1.1 Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium , 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: Hexane ; 43 h, rt

Referenz

- Synthesis of diverse 3-Azido-5-(azidomethyl)benzene derivatives via formal C-H azidation and functional group-selective transformations, Heterocycles, 2019, 99(2), 1053-1072

Herstellungsverfahren 5

Reaktionsbedingungen

1.1 Reagents: Potassium acetate Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium , 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: Tetrahydrofuran ; 16 h, 80 °C

Referenz

- Generation of monoaryl-λ3-iodanes from arylboron compounds through IPSO-substitution, Heterocycles, 2021, 103(2), 670-677

Herstellungsverfahren 6

Reaktionsbedingungen

1.1 Catalysts: Pinacolborane , 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine , Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]diiridium(1+) Solvents: Cyclohexane ; 80 °C

Referenz

- Conversion of 1,3-disubstituted arenes to chiral α,α-diaryl methylammonium chlorides using arene borylation, Tetrahedron, 2008, 64(29), 6824-6830

Herstellungsverfahren 7

Reaktionsbedingungen

1.1 Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium , 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: Tetrahydrofuran ; 23 °C; 24 h, 80 °C

Referenz

- Highly Selective and Divergent Acyl and Aryl Cross-Couplings of Amides via Ir-Catalyzed C-H Borylation/N-C(O) Activation, Organic Letters, 2020, 22(15), 6010-6015

Herstellungsverfahren 8

Reaktionsbedingungen

1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethylformamide ; 1.5 h, 90 °C

Referenz

- Preparation of substituted heterocyclic aryl-alkyl-aryl compounds as thrombin inhibitors, World Intellectual Property Organization, , ,

Herstellungsverfahren 9

Reaktionsbedingungen

1.1 Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium , 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: Hexane ; 10 min, rt

1.2 4 h, 80 °C

1.2 4 h, 80 °C

Referenz

- Synthesis of Trifunctional Bis-azide Photoaffinity Probe, Synthetic Communications, 2013, 43(16), 2242-2245

Herstellungsverfahren 10

Reaktionsbedingungen

1.1 Reagents: Oxygen Catalysts: Isopropanol , Chloro[(1,2,5,6-η)-1,5-cyclooctadiene](1,10-phenanthroline-κN1,κN10)iridium Solvents: Heptane ; 1 h, 75 °C

1.2 18 h

1.2 18 h

Referenz

- Understanding the Activation of Air-Stable Ir(COD)(Phen)Cl Precatalyst for C-H Borylation of Aromatics and Heteroaromatics, Organic Letters, 2021, 23(5), 1561-1565

Herstellungsverfahren 11

Reaktionsbedingungen

1.1 Catalysts: (SP-5-23)-[3,8-Bis[3,5-bis(trifluoromethyl)phenyl]-1,10-phenanthroline-κN1,κN10]… Solvents: Methylcyclohexane ; 20 min, 100 °C

Referenz

- Iridium-Catalyzed Borylation of Primary Benzylic C-H Bonds without a Directing Group: Scope, Mechanism, and Origins of Selectivity, Journal of the American Chemical Society, 2015, 137(26), 8633-8643

Methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate Raw materials

- Et3SiB(pinacolato)

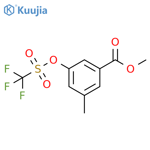

- Methyl 3-methyl-5-[[(trifluoromethyl)sulfonyl]oxy]benzoate

- Bis(pinacolato)diborane

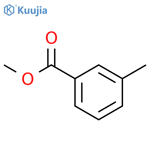

- Methyl 3-methylbenzoate

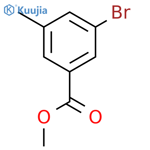

- Methyl 3-bromo-5-methylbenzoate

Methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate Preparation Products

Methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate Verwandte Literatur

-

Shixin Wu,Jiamin Zeng,Hong Xie,Sum Huan Ng Anal. Methods, 2016,8, 7025-7029

-

Xinyun Wu,Richard D. Oleschuk,Natalie M. Cann Analyst, 2012,137, 4150-4161

-

Zheng-Han Guo,Ling-Li Zhou,Dong-Sheng Pan,Sai Huang,Jin-Kun Li,Jun-Ling Song New J. Chem., 2021,45, 11845-11851

-

C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961

929626-17-5 (Methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate) Verwandte Produkte

- 17136-80-0(METHYL 4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)BENZOATE)

- 195062-62-5(4-Ethoxycarbonylphenylboronic acid, pinacol ester)

- 363185-87-9(Methyl 2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate)

- 180516-87-4(4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid)

- 562098-07-1(3-Acetoxymethylphenylboronic acid, pinacol ester)

- 171364-80-0(Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate)

- 480425-35-2(methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate)

- 269410-00-6(Ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate)

- 269409-73-6(3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid)

- 653589-95-8(2-Methoxycarbonylphenylboronic acid, pinacol ester)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:929626-17-5)Methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Reinheit:99%/99%

Menge:5g/25g

Preis ($):238.0/835.0